molecular formula C4H9NO4S B1196811 L-Homocysteinesulfinic acid CAS No. 31523-80-5

L-Homocysteinesulfinic acid

Cat. No.: B1196811
CAS No.: 31523-80-5
M. Wt: 167.19 g/mol
InChI Key: PDNJLMZEGXHSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Homocysteinesulfinic acid, also known as homocysteine sulfinic acid, is an alpha-amino acid with the molecular formula C4H9NO3S. This compound is a derivative of homocysteine, where the thiol group is oxidized to a sulfinic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-sulfinobutanoic acid typically involves the oxidation of homocysteine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under acidic conditions. The reaction proceeds as follows:

Homocysteine+H2O22-Amino-4-sulfinobutanoic acid+H2O\text{Homocysteine} + H_2O_2 \rightarrow \text{L-Homocysteinesulfinic acid} + H_2O Homocysteine+H2​O2​→2-Amino-4-sulfinobutanoic acid+H2​O

Industrial Production Methods: Industrial production of 2-amino-4-sulfinobutanoic acid often employs large-scale oxidation processes using more efficient and cost-effective oxidizing agents. These methods ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form 2-amino-4-sulfonobutanoic acid.

    Reduction: It can be reduced back to homocysteine using reducing agents like sodium borohydride (NaBH4).

    Substitution: The sulfinic acid group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and alcohols under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

L-Homocysteinesulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-sulfinobutanoic acid involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for enzymes involved in sulfur amino acid metabolism, influencing the levels of homocysteine and other related compounds. The sulfinic acid group can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

    Homocysteine: The precursor to 2-amino-4-sulfinobutanoic acid, differing by the oxidation state of the sulfur atom.

    Cysteine: Another sulfur-containing amino acid, but with a thiol group instead of a sulfinic acid group.

    Methionine: An essential amino acid with a thioether group.

Uniqueness: L-Homocysteinesulfinic acid is unique due to its sulfinic acid group, which imparts distinct chemical reactivity compared to other sulfur-containing amino acids. This makes it a valuable compound for studying sulfur metabolism and for use in various synthetic applications .

Properties

IUPAC Name

2-amino-4-sulfinobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNJLMZEGXHSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953508
Record name 2-Amino-4-sulfinobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homocysteinesulfinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006462
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

31523-80-5, 2686-70-6
Record name 2-Amino-4-sulfinobutanoic acid
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Record name Homocysteinesulfinic acid
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Record name 2-Amino-4-sulfinobutanoic acid
Source EPA DSSTox
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Record name L-Homocysteinesulfinic acid
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Record name Homocysteinesulfinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006462
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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